4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine 4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine 8-Azahypoxanthine is an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase.
Brand Name: Vulcanchem
CAS No.: 2683-90-1
VCID: VC0516413
InChI: InChI=1S/C4H5N5O/c10-9-2-5-1-3-4(9)7-8-6-3/h1,10H,2H2,(H,6,7,8)
SMILES: C1N=CC2=NNN=C2N1O
Molecular Formula: C4H5N5O
Molecular Weight: 139.12 g/mol

4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine

CAS No.: 2683-90-1

Inhibitors

VCID: VC0516413

Molecular Formula: C4H5N5O

Molecular Weight: 139.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine - 2683-90-1

CAS No. 2683-90-1
Product Name 4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine
Molecular Formula C4H5N5O
Molecular Weight 139.12 g/mol
IUPAC Name 4-hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C4H5N5O/c10-9-2-5-1-3-4(9)7-8-6-3/h1,10H,2H2,(H,6,7,8)
Standard InChIKey CKNDSAMZNSQIHY-UHFFFAOYSA-N
SMILES C1N=CC2=NNN=C2N1O
Canonical SMILES C1N=CC2=NNN=C2N1O
Appearance Solid powder
Description 8-Azahypoxanthine is an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 8-Azahypoxanthine; NSC 22709; NSC-22709; NSC22709;
Reference 1: Groom J, Chung D, Olson DG, Lynd LR, Guss AM, Westpheling J. Promiscuous plasmid replication in thermophiles: Use of a novel hyperthermophilic replicon for genetic manipulation of Clostridium thermocellum at its optimum growth temperature. Metab Eng Commun. 2016 Jan 29;3:30-38. doi: 10.1016/j.meteno.2016.01.004. eCollection 2016 Dec. PubMed PMID: 29468112; PubMed Central PMCID: PMC5779722.
2: Keough DT, Skinner-Adams T, Jones MK, Ng AL, Brereton IM, Guddat LW, de Jersey J. Lead compounds for antimalarial chemotherapy: purine base analogs discriminate between human and P. falciparum 6-oxopurine phosphoribosyltransferases. J Med Chem. 2006 Dec 14;49(25):7479-86. PubMed PMID: 17149876.
3: Moore BC, Leigh JA. Markerless mutagenesis in Methanococcus maripaludis demonstrates roles for alanine dehydrogenase, alanine racemase, and alanine permease. J Bacteriol. 2005 Feb;187(3):972-9. PubMed PMID: 15659675; PubMed Central PMCID: PMC545699.
4: Bohne W, Roos DS. Stage-specific expression of a selectable marker in Toxoplasma gondii permits selective inhibition of either tachyzoites or bradyzoites. Mol Biochem Parasitol. 1997 Sep;88(1-2):115-26. PubMed PMID: 9274873.
5: Balo C, Fernández F, Lens E, López C, Andrei G, Snoeck R, Balzarini J, De CLercq E. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Arch Pharm (Weinheim). 1997 Aug;330(8):265-7. PubMed PMID: 9361523.
6: Bowen TL, Lin WC, Whitman WB. Characterization of guanine and hypoxanthine phosphoribosyltransferases in Methanococcus voltae. J Bacteriol. 1996 May;178(9):2521-6. PubMed PMID: 8626317; PubMed Central PMCID: PMC177974.
7: Szybalski W. Use of the HPRT gene and the HAT selection technique in DNA-mediated transformation of mammalian cells: first steps toward developing hybridoma techniques and gene therapy. Bioessays. 1992 Jul;14(7):495-500. PubMed PMID: 1445289.
8: Ladapo J, Whitman WB. Method for isolation of auxotrophs in the methanogenic archaebacteria: role of the acetyl-CoA pathway of autotrophic CO2 fixation in Methanococcus maripaludis. Proc Natl Acad Sci U S A. 1990 Aug;87(15):5598-602. PubMed PMID: 11607093; PubMed Central PMCID: PMC54374.
9: Biagi G, Giorgi I, Livi O, Scartoni V, Lucacchini A. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Farmaco. 1989 Sep;44(9):843-9. PubMed PMID: 2604836.
10: Bowen TL, Whitman WB. Incorporation of Exogenous Purines and Pyrimidines by Methanococcus voltae and Isolation of Analog-Resistant Mutants. Appl Environ Microbiol. 1987 Aug;53(8):1822-6. PubMed PMID: 16347408; PubMed Central PMCID: PMC204007.
11: Schimandle CM, Mole LA, Sherman IW. Purification of hypoxanthine-guanine phosphoribosyltransferase of Plasmodium lophurae. Mol Biochem Parasitol. 1987 Feb;23(1):39-45. PubMed PMID: 3574349.
12: Takimoto T, Ogura H, Ohno S, Umeda R, Hatano M. Tumorigenicity of nasopharyngeal carcinoma hybrid cell line. J Natl Cancer Inst. 1984 Sep;73(3):711-5. PubMed PMID: 6088881.
13: Takimoto T, Furukawa M, Hatano M, Umeda R. Epstein-Barr virus nuclear antigen-positive nasopharyngeal hybrid cells. Ann Otol Rhinol Laryngol. 1984 Mar-Apr;93(2 Pt 1):166-9. PubMed PMID: 6324641.
14: Volchkov VA, Mikhaĭlova NIa. [Radiomodifying action of 8-azahypoxanthine]. Radiobiologiia. 1984 Jan-Feb;24(1):90-2. Russian. PubMed PMID: 6709851.
15: Bakay B, Nissinen E, Sweetman L, Francke U, Nyhan WL. Utilization of purines by an HPRT variant in an intelligent, nonmutilative patient with features of the Lesch-Nyhan syndrome. Pediatr Res. 1979 Dec;13(12):1365-70. PubMed PMID: 523196.
16: Bose SN, Davies RJ, Boyd DR. The mass spectra of 8-azapurines. Biomed Mass Spectrom. 1977 Oct;4(5):305-9. PubMed PMID: 912032.
17: Szepesi B. Effect of aza-substituted nucleotides on the starve-refeed response of rats. Proc Soc Exp Biol Med. 1975 Mar;148(3):615-9. PubMed PMID: 48259.
18: Vaughan MH, Steele MW. Differential sensitivity of human normal and malignant cells to 8-azahypoxanthine in vitro. Exp Cell Res. 1971 Nov;69(1):92-6. PubMed PMID: 5166378.
19: Silagi S, Darlington G, Bruce SA. Hybridization of two biochemically marked human cell lines. Proc Natl Acad Sci U S A. 1969 Apr;62(4):1085-92. PubMed PMID: 5256409; PubMed Central PMCID: PMC223618.
20: FREDERIKSEN S. DEOXYRIBOSYL-8-AZAADENINE. ITS DEAMINATION TO DEOXYRIBOSYL-8-AZAHYPOXANTHINE AND EFFECT ON NUCLEIC ACID SYNTHESIS IN EHRLICH ASCITES CELLS IN VITRO. Biochim Biophys Acta. 1964 Aug 12;87:574-82. PubMed PMID: 14220687.
PubChem Compound 21115402
Last Modified Nov 11 2021
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